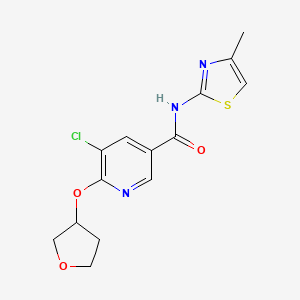
5-chloro-N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound used in scientific research. It is a synthetic compound that has been shown to have potential therapeutic applications.
Applications De Recherche Scientifique
Therapeutic Potential and Mechanisms
Nicotinamide in Disease Prevention and Therapy
Nicotinamide has been investigated for its potential in preventing and treating various conditions. It is part of the NAD+ metabolism, crucial for cellular energy production and repair processes. Studies highlight its role in potentially preventing type I diabetes, neurodegenerative diseases, and improving skin health by enhancing DNA repair mechanisms (Knip et al., 2000; Rennie et al., 2015).
Nicotinamide and Metabolic Syndrome
Research into compounds like chlorogenic acid, related by their biological activity profiles to nicotinamide, shows potential against metabolic syndrome. These compounds exhibit antioxidant, anti-inflammatory, antidiabetic, and antihypertensive activities, highlighting the broad therapeutic applications of nicotinamide-related compounds (Santana-Gálvez et al., 2017).
Nicotinamide as a Radiosensitizer
Nicotinamide has been studied for its ability to enhance the effectiveness of radiation therapy in cancer treatments. It helps overcome hypoxia in tumors, a condition that makes cancer cells resistant to radiation. By improving oxygenation, nicotinamide can make these cells more susceptible to radiation (Horsman, 1995).
Safety and Efficacy
High-Dose Safety Concerns
While nicotinamide is generally safe and well-tolerated, concerns exist regarding the safety of high doses. Studies have explored the toxic potential of high-dose nicotinamide, including its effects on liver function, insulin sensitivity, and cellular metabolism. These studies aim to define safe upper limits and identify potential adverse effects, ensuring the compound's safety in clinical applications (Knip et al., 2000; Hwang & Song, 2020).
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics and bioavailability of nicotinamide and its derivatives is crucial for optimizing their therapeutic potential. Studies focus on how these compounds are absorbed, metabolized, and excreted by the body. This knowledge helps in designing dosage regimens that maximize efficacy while minimizing the risk of adverse effects.
Clinical Trials and Studies
Clinical trials and studies are essential for validating the therapeutic applications of nicotinamide and related compounds. These studies assess not only the efficacy of the compounds in treating or preventing various diseases but also their safety profiles in human subjects. The outcomes of these trials contribute to the evidence base supporting the use of nicotinamide in clinical practice.
Propriétés
IUPAC Name |
5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-8-7-22-14(17-8)18-12(19)9-4-11(15)13(16-5-9)21-10-2-3-20-6-10/h4-5,7,10H,2-3,6H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURQQEONBVRNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

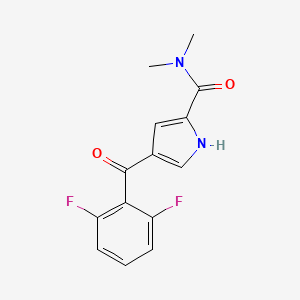
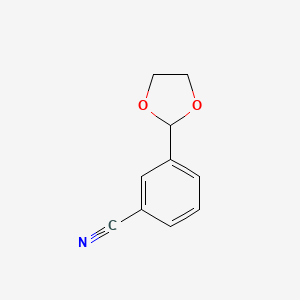
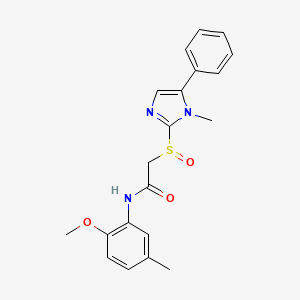

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2678893.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2678894.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2678896.png)
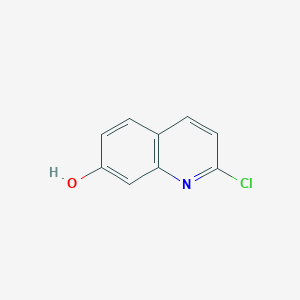
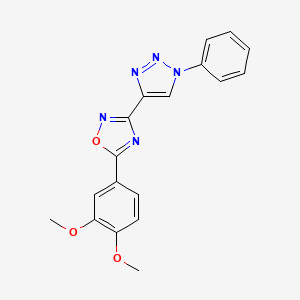
![N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2678901.png)
![5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2678902.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2678904.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2678906.png)